
Tabimorelin
Übersicht
Beschreibung
Tabimorelin, auch bekannt unter dem Entwicklungscode NN-703, ist ein potenter, oral aktiver Agonist des Ghrelin/Wachstumshormon-Sekretagog-Rezeptors (GHSR). Es ahmt die Wirkungen des endogenen Peptidagonisten Ghrelin nach und stimuliert die Freisetzung von Wachstumshormon (GH). Diese Verbindung war eine der ersten entwickelten GH-Sekretagoga und ist größtenteils ein modifiziertes Polypeptid, bleibt aber in vivo oral aktiv .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Growth Hormone Deficiency :
- Tabimorelin has been primarily investigated for its efficacy in treating growth hormone deficiency (GHD), particularly in pediatric cases. It was approved by the FDA for this indication in 2007 under the brand name NutropinAq. Clinical trials demonstrated significant improvements in growth metrics among children with GHD .
-
Anti-Aging and Muscle Preservation :
- Research indicates that this compound may have potential applications in anti-aging therapies due to its ability to increase muscle mass and decrease fat accumulation . This effect is particularly relevant for older adults experiencing sarcopenia (muscle loss due to aging) and other age-related conditions.
- Metabolic Disorders :
-
Doping Control in Sports :
- This compound is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects. Research is ongoing to develop analytical methods for detecting this compound and its metabolites in doping control samples, highlighting its significance in sports medicine .
Case Study 1: Pediatric Growth Hormone Deficiency
A clinical trial involving children with GHD demonstrated that administration of this compound resulted in significant increases in GH levels compared to placebo. The study reported improvements in height velocity and overall growth metrics over a 12-month period.
Case Study 2: Obesity and Metabolism
In a study involving lean control rats treated with this compound, researchers observed an increase in food intake and body weight, suggesting that the compound has orexigenic effects (stimulating appetite). This was associated with changes in hypothalamic neuropeptide expression, indicating potential mechanisms through which this compound influences energy balance .
Analytical Insights
Research into the metabolism of this compound has identified several metabolites that can be used as biomarkers for detection purposes. A study found that 13 metabolites of this compound were identified after administration, which can enhance the specificity and sensitivity of drug testing protocols . The development of these analytical methods is crucial for ensuring fair play in competitive sports.
Summary Table of Applications
Wirkmechanismus
Tabimorelin, also known as this compound [INN] or developmental code name NN-703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue .
Target of Action
This compound primarily targets the ghrelin/growth hormone secretagogue receptor (GHSR) . GHSR is a receptor that binds ghrelin, the body’s natural ligand for this receptor . The primary role of GHSR is to stimulate the release of growth hormone (GH) when activated .
Mode of Action
This compound mimics the effects of the endogenous peptide agonist ghrelin, acting as a stimulator of growth hormone (GH) release . By binding to and activating GHSR, it triggers a series of intracellular events that lead to the release of GH .
Biochemical Pathways
Upon activation of GHSR, this compound stimulates the release of GH, which in turn leads to increased levels of insulin-like growth factor 1 (IGF-1) . It also causes smaller transient increases in levels of other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin .
Pharmacokinetics
This compound exhibits good oral bioavailability, making it an attractive alternative to daily injections of GH . It has been found to act as a cyp3a4 inhibitor, which could potentially lead to undesirable interactions with other drugs metabolized by this enzyme .
Result of Action
The activation of GHSR by this compound and the subsequent release of GH result in sustained increases in levels of GH and IGF-1 . This can lead to various physiological effects, including increased bone density, muscle mass, and decreased body fat .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, exercise, sleep, and stress can affect GH secretion and thus potentially influence the effectiveness of this compound . Furthermore, as a CYP3A4 inhibitor, this compound could interact with other drugs metabolized by this enzyme, potentially affecting its action .
Biochemische Analyse
Biochemical Properties
Tabimorelin interacts with the ghrelin/growth hormone secretagogue receptor (GHSR), acting as a potent agonist . It stimulates the release of growth hormone (GH), thereby playing a significant role in biochemical reactions . It also interacts with other biomolecules such as insulin-like growth factor 1 (IGF-1), adrenocorticotropic hormone (ACTH), cortisol, and prolactin, causing transient increases in their levels .
Cellular Effects
This compound influences various types of cells and cellular processes. It stimulates the release of GH, which has wide-ranging effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the GHSR . As an agonist of GHSR, it stimulates the release of GH, thereby influencing gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
This compound has shown sustained increases in levels of GH and IGF-1 over time in laboratory settings . The actual clinical effects in adults with growth hormone deficiency were limited
Metabolic Pathways
This compound is involved in the ghrelin/growth hormone secretagogue receptor (GHSR) pathway . It interacts with GHSR, stimulating the release of GH and influencing metabolic flux .
Vorbereitungsmethoden
Die Synthese von Tabimorelin umfasst mehrere Schritte, beginnend mit der Bildung der Kernstruktur, gefolgt von der Addition verschiedener funktioneller Gruppen. Die synthetische Route beinhaltet typischerweise die Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken, die die sequenzielle Addition von Aminosäuren ermöglichen, um die gewünschte Peptidkette aufzubauen. Reaktionsbedingungen beinhalten oft die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Industrielle Produktionsmethoden können je nach gewünschter Ausbeute und Reinheit die großtechnische SPPS oder die Lösungsphasensynthese umfassen .
Analyse Chemischer Reaktionen
Tabimorelin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann an den Methioninresten auftreten und zur Bildung von Sulfoxiden oder Sulfonen führen.
Reduktion: Reduktionsreaktionen können die Oxidation von Methioninresten umkehren.
Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten, insbesondere an solchen, die reaktive funktionelle Gruppen wie Hydroxyl- oder Aminogruppen enthalten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol (DTT).
Vergleich Mit ähnlichen Verbindungen
Tabimorelin gehört zu einer Klasse von Verbindungen, die als Wachstumshormon-Sekretagoga (GHS) bekannt sind. Zu den ähnlichen Verbindungen gehören:
Ipamorelin: Ein weiteres GHS, das die GH-Freisetzung stimuliert, jedoch mit einem anderen Rezeptorbindungsprofil.
Macimorelin: Wird zur Diagnose von Wachstumshormonmangel eingesetzt, mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Capromorelin: Wird hauptsächlich in der Veterinärmedizin eingesetzt, um den Appetit und die GH-Freisetzung bei Tieren zu stimulieren. This compound ist einzigartig in seiner oralen Aktivität und seiner Fähigkeit, nachhaltige Erhöhungen des GH- und IGF-1-Spiegels zu erzeugen
Biologische Aktivität
Tabimorelin, also known as NN703, is a potent, orally active agonist of the ghrelin receptor (GHS-R1a). It has garnered attention due to its significant biological activities, particularly in the context of growth hormone (GH) release and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on metabolism, and relevant research findings.
- Chemical Name : N-[(2 E)-5-Amino-5-methyl-1-oxo-2-hexenyl]- N-methyl-3-(2-naphthalenyl)-D-alanyl- N, Nα-dimethyl-D-phenylalaninamide hemifumarate
- Purity : ≥98%
- Ki Value : 50 nM at human recombinant GHS-R1a
- EC50 for GH Release : 2.7 nM in rat pituitary cells
This compound functions primarily as a ghrelin receptor agonist, stimulating the GHS-R1a pathway. This interaction triggers various intracellular signaling cascades that lead to increased secretion of growth hormone from the pituitary gland and modulates appetite and energy balance.
Biological Effects
- Growth Hormone Release : this compound effectively stimulates GH release, which is crucial for various physiological processes including growth, metabolism, and body composition regulation.
- Hyperphagia and Adiposity :
- In lean rats, this compound administration resulted in increased food intake (hyperphagia) and body weight gain due to enhanced fat mass.
- In contrast, leptin signaling-deficient Zucker diabetic fatty (ZDF) rats did not exhibit these changes, indicating that the effects of this compound are dependent on intact leptin signaling pathways .
Case Studies and Experimental Data
Table 1 summarizes key findings from studies investigating the effects of this compound on metabolic parameters in animal models.
Metabolite Analysis
The metabolism of this compound has been characterized extensively. A study identified a total of 13 metabolites formed after administration in rats, which may play a role in its pharmacological profile and potential misuse in sports . Understanding these metabolites is crucial for developing sensitive detection methods for doping control.
Eigenschaften
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O3/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38)/b16-11+/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGZWOTGMLDJP-ZCYANPAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027158 | |
Record name | Tabimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193079-69-5 | |
Record name | Tabimorelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193079-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tabimorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193079695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tabimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TABIMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L51CBE03KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.